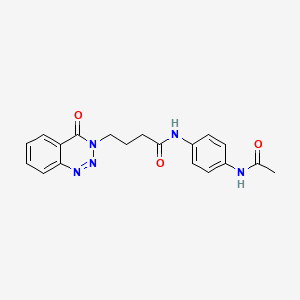![molecular formula C14H14FN3O2S B6424256 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 2034295-86-6](/img/structure/B6424256.png)
1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(5-Fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one (FPET) is a novel fluorinated small molecule that has been studied for its potential applications in a variety of scientific research fields. FPET has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In addition, FPET has been shown to have a number of biochemical and physiological effects, including inhibition of the enzyme cyclooxygenase-2 (COX-2) and modulation of the immune system.
Scientific Research Applications
1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been studied for its potential applications in a variety of scientific research fields, including cancer, inflammation, and antiviral research. In cancer research, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been shown to have anti-cancer effects, such as inhibition of cancer cell proliferation and induction of apoptosis. In inflammation research, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been shown to have anti-inflammatory effects, such as inhibition of the enzyme cyclooxygenase-2 (COX-2). In antiviral research, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been shown to have antiviral effects, such as inhibition of the replication of the human immunodeficiency virus (HIV).
Mechanism of Action
The mechanism of action of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is not fully understood. However, it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. In addition, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been shown to modulate the immune system, which may also contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been shown to have a number of biochemical and physiological effects. In particular, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. In addition, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been shown to modulate the immune system, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The use of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one in laboratory experiments has a number of advantages and limitations. One advantage is that 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is a small molecule, which makes it easier to synthesize and manipulate in the laboratory. In addition, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is relatively stable and has a low toxicity profile, which makes it safer to use in laboratory experiments. One limitation is that 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is not very soluble in water, which can make it difficult to use in certain laboratory experiments.
Future Directions
The potential future directions for 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one research include the development of new synthetic methods for the production of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action. In addition, further research is needed to better understand the biochemical and physiological effects of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one, as well as its potential adverse effects. Finally, further research is needed to explore the potential of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one as a drug delivery system.
Synthesis Methods
1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is synthesized using a three-step procedure that involves the reaction of 5-fluoropyrimidine, ethyl thiophene-2-carboxylate, and pyrrolidine in a solvent. The first step involves the reaction of 5-fluoropyrimidine and ethyl thiophene-2-carboxylate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The second step involves the reaction of the resulting product with pyrrolidine in a polar aprotic solvent such as DMSO. The final step involves the reaction of the resulting product with an acid such as hydrochloric acid (HCl) in a polar aprotic solvent such as DMSO.
properties
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c15-10-7-16-14(17-8-10)20-11-3-4-18(9-11)13(19)6-12-2-1-5-21-12/h1-2,5,7-8,11H,3-4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCGOMDWZXCAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-carboxamide](/img/structure/B6424177.png)
![1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B6424182.png)
![benzyl N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]carbamate](/img/structure/B6424187.png)
![1-{1-[3-(2-chloro-6-fluorophenyl)propanoyl]azetidin-3-yl}piperidine-4-carboxamide](/img/structure/B6424200.png)

![4-methyl-2-(1H-pyrrol-1-yl)-5-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1,3-thiazole](/img/structure/B6424209.png)
![1-(3-chloro-2-methylbenzenesulfonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B6424210.png)
![3-chloro-4-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B6424229.png)
![3-chloro-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B6424237.png)
![3-chloro-4-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B6424246.png)
![benzyl N-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B6424251.png)
![3-(3-chlorophenyl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B6424259.png)
![4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6424261.png)
![1-ethyl-3-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B6424269.png)